molecular formula C10H9ClN2O2 B13290505 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13290505
M. Wt: 224.64 g/mol
InChI Key: IOUKSJLQYMFPDN-UHFFFAOYSA-N
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Description

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a chloro group, a carboxylic acid group, and a methyl(prop-2-yn-1-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-pyridinecarboxylic acid with methyl(prop-2-yn-1-yl)amine under appropriate conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like copper chloride (CuCl2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-pyridinecarboxylic acid: A precursor in the synthesis of the target compound.

    Methyl(prop-2-yn-1-yl)amine: Another precursor used in the synthesis.

    Other pyridine derivatives: Compounds with similar structures and functional groups.

Uniqueness

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-chloro-6-[methyl(prop-2-ynyl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-3-4-13(2)9-6-7(10(14)15)5-8(11)12-9/h1,5-6H,4H2,2H3,(H,14,15)

InChI Key

IOUKSJLQYMFPDN-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC(=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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